molecular formula C11H7BrClN B1444227 2-Bromo-6-(4-chlorophenyl)pyridine CAS No. 1374665-27-6

2-Bromo-6-(4-chlorophenyl)pyridine

Cat. No. B1444227
CAS RN: 1374665-27-6
M. Wt: 268.53 g/mol
InChI Key: RVZYRMXTNVWERB-UHFFFAOYSA-N
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Description

“2-Bromo-6-(4-chlorophenyl)pyridine” is a chemical compound with the CAS Number: 1374665-27-6 . It has a molecular weight of 268.54 . It is a powder in physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)pyridine . The InChI Code is 1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 268.54 . The storage temperature is 4 degrees Celsius .

The safety information includes that it should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hierarchical Polymerization

2-Bromo-6-(4-chlorophenyl)pyridine: has been utilized in the hierarchical polymerization process. This compound, due to its functional groups, can be deposited on the surface of bulk insulators like calcite at room temperature, which facilitates the polymerization process . This application is significant in materials science, where controlled polymerization is crucial for creating advanced materials with specific properties.

Synthesis of 2-Pyridones

The compound plays a role in the synthesis of 2-pyridones , which are important heterocycles with applications in biology, natural compounds, dyes, and fluorescent materials . The versatility of 2-pyridones makes this application particularly valuable in chemical research and industrial processes.

Cross-Coupling Reactions

2-Bromo-6-(4-chlorophenyl)pyridine: serves as a building block in various cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the formation of complex molecules through the creation of carbon-nitrogen bonds . This application is widely used in pharmaceutical research and development.

Biological Activity Studies

The structural motif of 2-Bromo-6-(4-chlorophenyl)pyridine is found in molecules that exhibit biological activities. For instance, derivatives of this compound have been synthesized and tested for antiproliferative and antiviral activities, showcasing its potential in medicinal chemistry .

Development of Fluorescent Materials

Due to its structural features, 2-Bromo-6-(4-chlorophenyl)pyridine can be used in the development of fluorescent materials. These materials have applications in bioimaging and sensors, where fluorescence is a key property for detection and visualization .

Catalysis

This compound is also involved in catalytic processes, particularly in reactions that require a catalyst to facilitate the synthesis of other pyridine derivatives. The presence of bromo and chlorophenyl groups makes it a suitable candidate for catalytic roles in chemical reactions .

properties

IUPAC Name

2-bromo-6-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClN/c12-11-3-1-2-10(14-11)8-4-6-9(13)7-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZYRMXTNVWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-chlorophenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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